

Spectroscopic data (NMR, MS, IR) for Devaleryl Valsartan Impurity characterization.

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Compound of Interest

Compound Name: Devaleryl Valsartan Impurity

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Characterization of Devaleryl Valsartan Impurity: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The meticulous identification and characterization of impurities are critical in pharmaceutical development to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). Devaleryl Valsartan, an impurity of the widely prescribed antihypertensive drug Valsartan, requires thorough spectroscopic analysis for its unambiguous identification. This guide provides a comprehensive overview of the spectroscopic data (NMR, MS, IR) and detailed experimental protocols for the characterization of Devaleryl Valsartan.

Devaleryl Valsartan, chemically known as (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine, is a key impurity that can arise during the synthesis or degradation of Valsartan.[1][2] Its structural elucidation relies on the synergistic application of modern analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from mass spectrometry (MS), and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for Devaleryl Valsartan.



Table 1: Mass Spectrometry Data for Devaleryl Valsartan

lon	m/z (Observed)	Interpretation
[M+H]+	352	Protonated molecule of Devaleryl Valsartan
Daughter Ions (from MS/MS)	235, 207	Characteristic fragments of the biphenylmethyl-tetrazole moiety

Note: The mass spectrometry data is corroborated by studies on Valsartan degradation, which identified a compound with m/z 352 corresponding to the loss of the valeryl group.[3][4]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Devaleryl Valsartan

The following are predicted chemical shifts based on the analysis of closely related Valsartan impurities. The numbering scheme is provided in the structural diagram below.



Position	Predicted ¹ H NMR (ppm)	Predicted ¹³ C NMR (ppm)
1	~0.9 (d)	~18-19
2	~1.0 (d)	~18-19
3	~2.2 (m)	~30-31
4	~3.5 (d)	~65-67
5	-	~175-178
6	~4.0 (s)	~50-52
8, 12	~7.1 (d)	~128-130
9, 11	~7.0 (d)	~128-130
10	-	~140-142
13	-	~140-142
14	~7.5 (d)	~129-131
15	~7.6 (t)	~130-132
16	~7.6 (t)	~130-132
17	~7.9 (d)	~127-129
18	-	~141-143
19	-	~160-165

Table 3: Key Infrared (IR) Absorption Bands for Devaleryl Valsartan



Wavenumber (cm ⁻¹)	Functional Group
3400-2500	O-H stretch (Carboxylic acid)
3300-3200	N-H stretch (Secondary amine and Tetrazole)
3050-3000	C-H stretch (Aromatic)
2980-2850	C-H stretch (Aliphatic)
~1720	C=O stretch (Carboxylic acid)
1600-1450	C=C stretch (Aromatic)
~1550	N-H bend (Secondary amine)

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of pharmaceutical impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is essential for the separation and identification of Devaleryl Valsartan from the API and other impurities.

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a
 mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an electrospray
 ionization (ESI) source.
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.[3]
 - Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
 - Flow Rate: Typically around 0.8-1.0 mL/min.



- Injection Volume: 10-20 μL.
- Column Temperature: Maintained at a constant temperature, for instance, 25-30 °C.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for Valsartan and its impurities.[3]
 - Capillary Voltage: Approximately 3.0-4.0 kV.
 - Cone Voltage: Around 20-40 V.
 - Source Temperature: Typically 120-150 °C.
 - Desolvation Gas Flow and Temperature: Dependent on the instrument, but generally around 600-800 L/hr and 350-450 °C, respectively.
 - Data Acquisition: Full scan mode to detect all ions and product ion scan (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, including the connectivity of atoms.

- Instrumentation: A high-resolution NMR spectrometer with a field strength of at least 400 MHz for ¹H NMR.
- Sample Preparation:
 - Dissolve an accurately weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.



- The spectral width should cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy of all carbon signals.
- 2D NMR Experiments:
 - Conduct COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.
 - Perform HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.
 - Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation:
 - For a solid sample, the KBr (potassium bromide) pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
 - Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires minimal sample preparation.
- Data Acquisition:
 - Record the spectrum typically in the range of 4000-400 cm⁻¹.

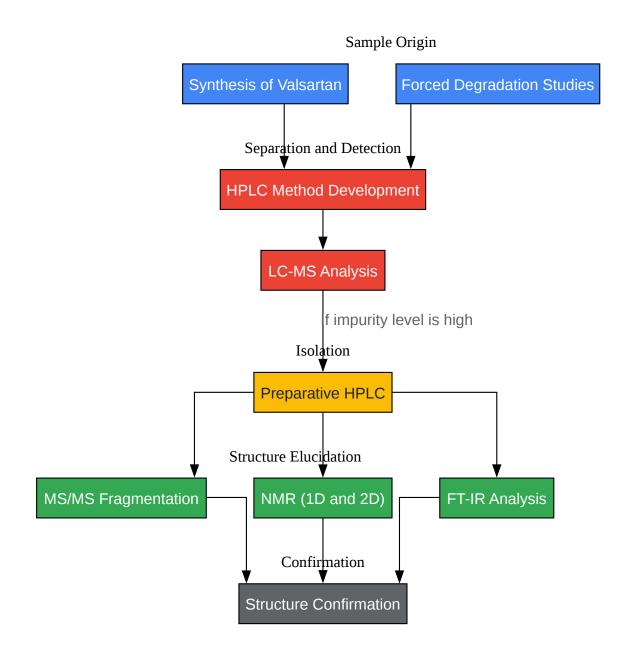


 Acquire a background spectrum of the empty sample compartment or pure KBr pellet to subtract from the sample spectrum.

Logical Workflow for Impurity Characterization

The following diagram illustrates the logical workflow for the characterization of **Devaleryl Valsartan impurity**.





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References

- 1. caymanchem.com [caymanchem.com]
- 2. chemscene.com [chemscene.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
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